molecular formula C16H10Cl2F2N4O B2837071 1-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide CAS No. 338398-25-7

1-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No. B2837071
CAS RN: 338398-25-7
M. Wt: 383.18
InChI Key: LMZSAKHDKOJJDR-UHFFFAOYSA-N
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Description

1-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a useful research compound. Its molecular formula is C16H10Cl2F2N4O and its molecular weight is 383.18. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antipathogenic Activity

Triazole derivatives have been synthesized and tested for their interaction with bacterial cells, demonstrating significant antipathogenic activity, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus known for their biofilm formation capabilities. This suggests potential for development into novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Corrosion Inhibition

Triazole compounds have shown to be very effective corrosion inhibitors for mild steel in acidic media. Studies indicate up to 99% inhibition efficiency in hydrochloric acid, highlighting their potential in protecting metal surfaces from corrosion (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).

Synthesis and Characterization

Research has also focused on the synthesis and characterization of novel triazole derivatives, exploring various synthetic routes and conditions to produce compounds with high yields and purity. These studies contribute to the broader understanding and application of triazole chemistry in various fields (Kan, 2015).

Antimicrobial and Antifungal Activity

Several studies have synthesized novel triazole derivatives to evaluate their antimicrobial and antifungal activities. These compounds have shown moderate to good activities against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Jadhav, Raundal, Patil, & Bobade, 2017).

Cytotoxic and Antibacterial Activities

Research into triazole tethered β-carboline derivatives has demonstrated their cytotoxic activity against cancer cell lines and antibacterial activity, particularly against Enterococcus faecium. This indicates the potential of triazole compounds in the development of new therapeutic agents for treating cancer and bacterial infections (Salehi, Babanezhad-Harikandei, Bararjanian, Al‐Harrasi, Esmaeili, & Aliahmadi, 2016).

properties

IUPAC Name

1-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2F2N4O/c1-8-21-15(16(25)22-13-4-3-10(19)7-12(13)20)23-24(8)14-5-2-9(17)6-11(14)18/h2-7H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZSAKHDKOJJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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